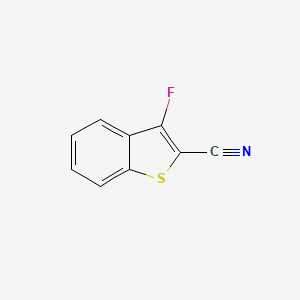

3-氟-1-苯并噻吩-2-甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-1-benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C9H4FNS . It has a molecular weight of 177.2 and is typically available in powder form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-Fluoro-1-benzothiophene-2-carbonitrile, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis

The InChI code for 3-Fluoro-1-benzothiophene-2-carbonitrile is 1S/C9H4FNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H . This code provides a specific identifier for the molecular structure of the compound.科学研究应用

环保介质中的含氟聚合物合成

Desimone 等人 (1992) 通过在超临界二氧化碳中合成含氟聚合物解决了与氟氯烃 (CFC) 相关的环境问题。这项研究与 3-氟-1-苯并噻吩-2-碳腈作为此类绿色聚合工艺中氟化单体的先驱物相关 (Desimone 等人,1992)。

区域选择性苯并噻吩官能化

Shrives 等人 (2017) 探索了创新的合成途径,其中苯并噻吩 S-氧化物类似于 3-氟-1-苯并噻吩-2-碳腈,用作区域选择性 C3-官能化的前体。此方法促进了在温和的无金属条件下合成多种官能化的苯并噻吩,从而极大地拓宽了该化合物在药物化学和材料科学中的适用性 (Shrives 等人,2017)。

先进材料应用

Ferraris 等人 (1998) 关于电活性聚合物的研究突出了使用与 3-氟-1-苯并噻吩-2-碳腈类似的氟化噻吩衍生物在制造高性能电化学电容器中的潜力。他们对源自氟化噻吩的聚合物的研究证明了该材料在储能应用中的良好属性 (Ferraris 等人,1998)。

药学和生物医学研究

最近的进展包括探索苯并噻吩衍生物在制药应用中的作用。Ahagh 等人 (2019) 合成了 3-氨基-1-芳基-1H-苯并[f]色烯-2-碳腈衍生物,显示出对结直肠癌细胞系有效的抗增殖特性。这表明 3-氟-1-苯并噻吩-2-碳腈衍生物在开发新的治疗剂方面具有潜力 (Ahagh 等人,2019)。

未来方向

While specific future directions for 3-Fluoro-1-benzothiophene-2-carbonitrile are not mentioned in the available resources, thiophene derivatives continue to attract interest due to their potential as biologically active compounds . They are essential in medicinal chemistry for the development of advanced compounds with a variety of biological effects .

作用机制

Target of Action

It’s known that the 1-benzothiophene scaffold, which is a basic structural fragment of this compound, forms the basis of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .

Mode of Action

The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions . Sulfides, thiols, and thiourea are employed as S-nucleophiles .

Biochemical Pathways

The synthesis of such compounds involves recyclization of 1,2-benzothiazoles by the action of carbanions .

Result of Action

Benzothiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The synthesis of such compounds requires careful selection of reaction conditions .

属性

IUPAC Name |

3-fluoro-1-benzothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXBWVBQDDLXEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2782143.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B2782144.png)

![5-Amino-2-[(4-chlorophenyl)thio]benzoic acid](/img/structure/B2782145.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2782146.png)

![Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate](/img/structure/B2782153.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2782154.png)

![N-(3-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2782161.png)

![tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2782163.png)

![(1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2782164.png)

![N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2782165.png)